1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline chemical structure and properties
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline chemical structure and properties
An In-Depth Technical Guide to 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Pharmacological Potential
Abstract
The confluence of privileged structures in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline represents such a molecule, integrating the biologically versatile 1,2,3,4-tetrahydroquinoline core with the ubiquitous piperidine moiety. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore its chemical identity, physicochemical and spectroscopic properties, and detail a primary synthetic methodology. The guide culminates in a discussion of the pharmacological activities associated with this structural class, with a particular focus on its demonstrated potential as a scaffold for novel antimycotic agents, drawing from key structure-activity relationship (SAR) insights derived from closely related analogs.
Introduction to the Tetrahydroquinoline-Piperidine Scaffold
The strategic design of new molecular entities often involves the hybridization of known pharmacophores. The title compound is a quintessential example of this approach, combining two well-established heterocyclic systems.
The Significance of the 1,2,3,4-Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline ring system is a foundational structure in a multitude of natural products and synthetic therapeutic agents.[1] Its semi-saturated, bicyclic nature provides a rigid, three-dimensional framework that is amenable to diverse functionalization. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, anti-diabetic, and anti-HIV properties.[1] Bioactive molecules such as the anti-arrhythmic agent nicainoprol and the novel antibiotic virantmycin feature this core structure.[2] Its role as a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals is well-documented.[3]
The Piperidine Moiety: A Privileged Structure
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal component for optimizing drug-receptor interactions. Furthermore, the basic nitrogen atom of the piperidine ring can form crucial salt bridges and hydrogen bonds, which is often essential for target binding and improving pharmacokinetic properties like solubility.
Rationale for Hybridization
The combination of the 1,2,3,4-tetrahydroquinoline and piperidine rings creates a "hybrid molecule" that can explore a unique chemical space.[4] Research into the isomeric 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines has shown that this fusion can lead to potent biological activity, particularly in the realm of antifungal agents.[4][5][6] The rationale is to leverage the established biological relevance of both scaffolds to create a synergistic effect, leading to novel compounds with enhanced potency or new mechanisms of action.
Chemical Identity and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is critical for its application in research and development.
Chemical Structure and Nomenclature
The molecule consists of a piperidine ring connected via its C4 position to the N1 atom of a 1,2,3,4-tetrahydroquinoline ring system.
Caption: Chemical structure of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline.
Physicochemical Properties
| Property | Value (1,2,3,4-Tetrahydroquinoline) | Calculated Value (Target Compound) | Source |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline | 1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline | [7] |
| Molecular Formula | C₉H₁₁N | C₁₄H₂₀N₂ | - |
| Molecular Weight | 133.19 g/mol | 216.32 g/mol | [7] |
| CAS Number | 635-46-1 | Not assigned | [7] |
| Appearance | Colorless to pale yellow oily liquid | - | [2][8] |
| Boiling Point | 251 °C | - | [2] |
| Melting Point | 20 °C | - | [2] |
| Density | 1.06 g/mL at 25 °C | - | [2] |
| XLogP3 | 2.3 | - | [7] |
Spectroscopic Profile
The characterization of 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline would rely on standard spectroscopic techniques. Based on its structure, the following spectral features are expected.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.5-7.5 ppm range. - Tetrahydroquinoline Aliphatic Protons: Signals for -CH₂- groups at C2, C3, and C4, likely in the δ 1.8-3.5 ppm range. - Piperidine Protons: Complex multiplets for the -CH- and -CH₂- groups in the δ 1.5-3.2 ppm range. - N-H Proton (Piperidine): A broad singlet, exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - Aliphatic Carbons: Signals corresponding to the CH₂ and CH groups of both heterocyclic rings in the δ 20-60 ppm range. |
| IR Spectroscopy | - N-H Stretch (Piperidine): A peak around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 216. - Fragmentation: Characteristic fragmentation patterns corresponding to the loss of the piperidine or parts of the tetrahydroquinoline ring. |
Synthesis and Characterization
The construction of the N-C bond between the two heterocyclic systems is the key synthetic challenge. Reductive amination stands out as a highly efficient and widely used method for this transformation.
Primary Synthetic Route: Reductive Amination
This strategy involves the reaction of a secondary amine (1,2,3,4-tetrahydroquinoline) with a ketone (a protected 4-piperidone derivative) in the presence of a mild reducing agent. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and facilitate purification.[4][5]
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for similar compounds.[4][5]
Step 1: Synthesis of tert-butyl 4-(1,2,3,4-tetrahydroquinolin-1-yl)piperidine-1-carboxylate
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To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
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Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion formed in situ.
-
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Deprotection to yield 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
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Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane or diethyl ether.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in diethyl ether or dioxane.
-
Causality Insight: The Boc group is acid-labile. Strong acid protonates the carbonyl oxygen (in the carbamate), facilitating its cleavage to release isobutylene, carbon dioxide, and the free secondary amine of the piperidine ring.
-
-
Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration.
-
To obtain the free base, neutralize the resulting salt with a base (e.g., aqueous NaOH or NaHCO₃) and extract with an organic solvent. Dry and concentrate the solvent to yield the final product.
Workflow Diagram: Synthesis via Reductive Amination
Caption: Synthetic workflow for 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline.
Pharmacological Profile and Therapeutic Potential
While direct pharmacological data for the title compound is limited, extensive research on its isomers and derivatives provides a strong basis for predicting its therapeutic potential.
Core Biological Activities
The parent tetrahydroquinoline scaffold is associated with a wide array of biological effects, making it a privileged starting point for drug discovery.[1] Similarly, the isomeric 1,2,3,4-tetrahydroisoquinoline (THIQ) core is found in numerous natural and synthetic compounds with diverse activities, including antibacterial, antifungal, and anti-HIV properties.[9][10]
Investigated Activity: Antimycotic Properties
The most compelling evidence for the therapeutic potential of this scaffold comes from studies on 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolines. These compounds have been identified as a promising class of antimycotics.[4][5]
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Activity Spectrum: Studies have shown that derivatives of this class exhibit potent activity against pathogenic yeasts, including clinically relevant species like Candida albicans and the often-resistant Candida krusei.[4][5]
-
Mechanism of Action: While not fully elucidated for this specific class, many piperidine-based antifungals, such as fenpropidin, act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[4]
Structure-Activity Relationship (SAR) Insights
For drug development professionals, understanding the SAR is critical for lead optimization. Research on the isomeric tetrahydroisoquinoline analogs has revealed key insights that are likely applicable to the tetrahydroquinoline series:
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N-Alkylation is Key: The free piperidine N-H is often a precursor. The introduction of an alkyl chain on the piperidine nitrogen is crucial for potent antimycotic activity.[4][5]
-
Chain Length Matters: Antifungal activity is strongly dependent on the length of the N-alkyl side chain. Long-chain derivatives, such as those with an n-dodecyl (C12) chain, have shown the highest potency.[4][5] In contrast, the corresponding N-acyl (amide) derivatives showed no remarkable activity.[4]
-
Protonatable Amine: A protonatable amine function in the piperidine ring is considered important for activity, suggesting that electrostatic interactions are involved in target binding.[4]
Other Potential Applications
Given the broad bioactivity of the parent scaffolds, other therapeutic avenues are plausible. For instance, 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as specific bradycardic agents, which act to slow the heart rate.[11] This suggests that the tetrahydroquinoline-piperidine scaffold could be explored for cardiovascular applications.
Logical Diagram: Therapeutic Potential Pathways
Caption: Potential therapeutic development pathways for the core scaffold.
Future Directions and Conclusion
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is a promising chemical scaffold that warrants further investigation. Its synthesis is straightforward via established methods like reductive amination, making it highly accessible for library generation and screening.
Future research should focus on:
-
Synthesis and Pharmacological Screening: A library of derivatives, particularly with varying N-alkyl substitutions on the piperidine ring, should be synthesized and screened against a broad panel of fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action for the most potent antifungal compounds is essential for further development.
-
Exploration of Other Therapeutic Areas: Given the rich pharmacology of the parent heterocycles, screening against other targets (e.g., CNS receptors, kinases, cardiovascular targets) could uncover new therapeutic applications.
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